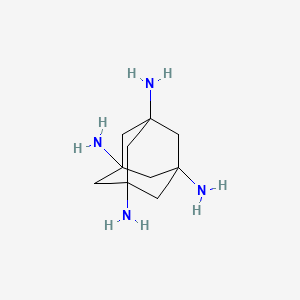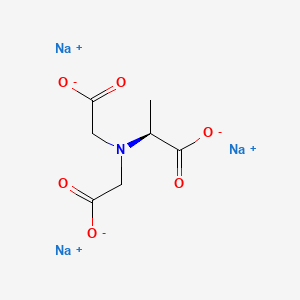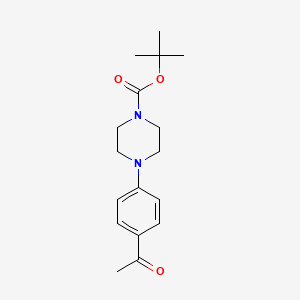
14-Mercaptotetradecanoic acid
Übersicht
Beschreibung
14-Mercaptotetradecanoic acid is a sulfur-containing organic compound with the molecular formula C₁₄H₂₈O₂S. It is characterized by the presence of a thiol group (-SH) at the 14th position of a tetradecanoic acid chain. This unique structure imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research .
Wissenschaftliche Forschungsanwendungen
14-Mercaptotetradecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in cellular signaling and as a probe for thiol-based redox reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting oxidative stress-related diseases.
Industry: It is utilized in the production of specialty chemicals, surfactants, and as a corrosion inhibitor.
Safety and Hazards
The safety information for 14-Mercaptotetradecanoic acid indicates that it is classified under GHS05, GHS07, and GHS09 . The hazard statements include H315-H318-H335-H411, which refer to skin irritation, eye damage, respiratory irritation, and environmental toxicity respectively . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P362+P364-P403+P233-P501 , which provide guidance on how to handle and store the compound safely.
Wirkmechanismus
Target of Action
14-Mercaptotetradecanoic acid is an organic sulfur compound . It is primarily used as a surfactant, antioxidant, reducing agent, and metal ion chelating agent . .
Mode of Action
The mode of action of this compound is largely based on its chemical properties. As a surfactant, it can reduce surface tension, facilitating the mixing of substances that are usually immiscible . As an antioxidant, it can neutralize harmful free radicals, preventing oxidative stress . As a reducing agent, it can donate electrons to other substances in redox reactions . As a metal ion chelating agent, it can form complexes with metal ions, affecting their reactivity .
Biochemical Pathways
Given its properties, it may influence various biochemical processes, such as lipid peroxidation, redox reactions, and metal ion-dependent enzymatic reactions .
Pharmacokinetics
Given its chemical properties, it is likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound depend on its mode of action. As a surfactant, it can alter the properties of cell membranes. As an antioxidant, it can protect cells from oxidative damage. As a reducing agent, it can participate in various redox reactions, potentially affecting cellular metabolism. As a metal ion chelating agent, it can influence the activity of metal ion-dependent enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its antioxidant activity can be enhanced in environments with high levels of oxidative stress. Its reducing activity can be influenced by the redox state of the environment. Its chelating activity can be affected by the presence and concentration of specific metal ions .
Biochemische Analyse
Biochemical Properties
14-Mercaptotetradecanoic acid plays a significant role in biochemical reactions due to its mercapto group, which can form strong bonds with metal ions and other biomolecules. It interacts with enzymes, proteins, and other biomolecules through thiol-disulfide exchange reactions. For instance, this compound can interact with metalloproteins by binding to metal ions, thereby influencing the protein’s structure and function . Additionally, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. This can result in altered cellular responses, such as increased resistance to oxidative stress or changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through its mercapto group. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions (nitrogen or argon) at 2-8°C . Its activity may decrease over time due to oxidation or other degradation processes. Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular function . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression. For example, the compound can affect lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation . Additionally, this compound can impact redox balance by participating in thiol-disulfide exchange reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, this compound may be transported into cells via specific transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . These localization patterns are crucial for understanding the compound’s activity and function within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 14-Mercaptotetradecanoic acid can be synthesized through several methods. One common approach involves the thiolation of tetradecanoic acid derivatives. This process typically requires the use of thiolating agents such as thiourea or hydrogen sulfide under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thiol group .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 14-Mercaptotetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thiol-substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
11-Mercaptoundecanoic acid: Similar structure but with a shorter carbon chain.
16-Mercaptohexadecanoic acid: Similar structure but with a longer carbon chain.
Mercaptoacetic acid: Contains a thiol group but with a much shorter carbon chain.
Uniqueness: 14-Mercaptotetradecanoic acid is unique due to its specific chain length and the position of the thiol group. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not fulfill .
Eigenschaften
IUPAC Name |
14-sulfanyltetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2S/c15-14(16)12-10-8-6-4-2-1-3-5-7-9-11-13-17/h17H,1-13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPORVJHUQAFEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729672 | |
| Record name | 14-Sulfanyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184639-68-7 | |
| Record name | 14-Sulfanyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14-Mercaptotetradecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)






![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)


![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)

